2-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-imine
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Overview
Description
2-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-imine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyridine ring through a tandem reaction mechanism . Another method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the use of microwave-assisted synthesis and palladium-catalyzed reactions are promising due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-imine undergoes various chemical reactions, including:
- **
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Properties
Molecular Formula |
C7H8N4 |
---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-imine |
InChI |
InChI=1S/C7H8N4/c1-10-7(8)11-5-3-2-4-6(11)9-10/h2-5,8H,1H3 |
InChI Key |
NOZPMLRLBFIFLY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=N)N2C=CC=CC2=N1 |
Origin of Product |
United States |
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